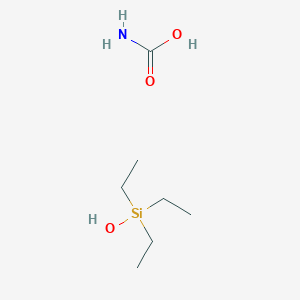![molecular formula C16H19NO2 B14610453 2-[(E)-(3-Ethyl-2-methylcyclohex-2-en-1-ylidene)amino]benzoic acid CAS No. 60308-17-0](/img/structure/B14610453.png)
2-[(E)-(3-Ethyl-2-methylcyclohex-2-en-1-ylidene)amino]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(E)-(3-Ethyl-2-methylcyclohex-2-en-1-ylidene)amino]benzoic acid is an organic compound that belongs to the class of Schiff bases. Schiff bases are formed by the condensation of primary amines with carbonyl compounds. This particular compound features a benzoic acid moiety linked to a cyclohexene ring through an imine (C=N) bond. The presence of both aromatic and aliphatic components in its structure makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-(3-Ethyl-2-methylcyclohex-2-en-1-ylidene)amino]benzoic acid typically involves the condensation reaction between 2-amino benzoic acid and 3-ethyl-2-methylcyclohex-2-en-1-one. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours to ensure complete reaction . The resulting Schiff base is then purified by recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts such as Lewis acids can also enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
2-[(E)-(3-Ethyl-2-methylcyclohex-2-en-1-ylidene)amino]benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction of the imine bond can yield the corresponding amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like nitric acid for nitration and halogens for halogenation are commonly employed.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Corresponding amine.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
2-[(E)-(3-Ethyl-2-methylcyclohex-2-en-1-ylidene)amino]benzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[(E)-(3-Ethyl-2-methylcyclohex-2-en-1-ylidene)amino]benzoic acid largely depends on its ability to form complexes with metal ions. These complexes can interact with biological molecules, disrupting their normal function. For example, the compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis .
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzoic acid: Shares the benzoic acid moiety but lacks the cyclohexene ring.
3-Ethyl-2-methylcyclohex-2-en-1-one: Contains the cyclohexene ring but lacks the benzoic acid moiety.
Schiff bases derived from salicylaldehyde: Similar in structure but with different aromatic components.
Uniqueness
2-[(E)-(3-Ethyl-2-methylcyclohex-2-en-1-ylidene)amino]benzoic acid is unique due to its combination of aromatic and aliphatic components, which allows it to participate in a wide range of chemical reactions and form stable complexes with metal ions. This dual functionality makes it a versatile compound in both chemical and biological research .
Properties
CAS No. |
60308-17-0 |
|---|---|
Molecular Formula |
C16H19NO2 |
Molecular Weight |
257.33 g/mol |
IUPAC Name |
2-[(3-ethyl-2-methylcyclohex-2-en-1-ylidene)amino]benzoic acid |
InChI |
InChI=1S/C16H19NO2/c1-3-12-7-6-10-14(11(12)2)17-15-9-5-4-8-13(15)16(18)19/h4-5,8-9H,3,6-7,10H2,1-2H3,(H,18,19) |
InChI Key |
DLHUKSNPXPDCIZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=NC2=CC=CC=C2C(=O)O)CCC1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(2-Chloroprop-2-en-1-yl)oxy]-1-methyl-3,5-diphenyl-1H-pyrazole](/img/structure/B14610380.png)
![Triethyl{3-[(triethylstannyl)sulfanyl]propyl}silane](/img/structure/B14610387.png)
![Triphenyl[1-(triphenyl-lambda~5~-phosphanylidene)propyl]phosphanium iodide](/img/structure/B14610389.png)



![1,1,2,2-Tetramethyl-1,2-bis[(propan-2-yl)oxy]disilane](/img/structure/B14610414.png)


![9,10-Bis[2-(naphthalen-1-YL)ethenyl]anthracene](/img/structure/B14610462.png)

![Benz[f]isoquinoline, 4-(4-chlorophenyl)-1,2-dihydro-](/img/structure/B14610470.png)

